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Compound of Interest

Compound Name:
5,6,7-Trimethoxy-2-phenyl-4H-1-

benzopyran-4-one

Cat. No.: B192605 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization,

and biological evaluation of novel benzopyran-4-one-isoxazole hybrid compounds. The

following protocols and data are intended to guide researchers in the development and

screening of these promising molecules for various therapeutic applications, particularly as

anticancer, antimicrobial, and antioxidant agents.

Introduction
Benzopyran-4-one (chromone) and isoxazole are two privileged heterocyclic scaffolds in

medicinal chemistry, each exhibiting a wide range of pharmacological properties.[1][2] The

hybridization of these two moieties aims to create novel chemical entities with potentially

synergistic or enhanced biological activities. Benzopyran-4-ones are known for their anticancer,

antimicrobial, and anti-inflammatory effects, while isoxazoles are key components in several

approved drugs and are recognized for their diverse bioactivities, including anti-inflammatory

and anticancer properties.[1][3] This document outlines the rationale, synthesis, and biological

evaluation of these hybrid compounds.

Synthesis of Benzopyran-4-one-isoxazole Hybrids
The synthesis of benzopyran-4-one-isoxazole hybrids typically involves a multi-step process. A

general synthetic workflow is depicted below, starting from readily available precursors.
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Caption: General workflow for the synthesis and biological evaluation of benzopyran-4-one-

isoxazole hybrids.

General Synthetic Protocol
A representative synthetic approach involves the coupling of a functionalized benzopyran-4-

one with an isoxazole moiety. The following is a generalized protocol:

Synthesis of the Benzopyran-4-one Core: This is often achieved through reactions like the

Baker-Venkataraman rearrangement or by cyclization of appropriate phenolic precursors.

Functionalization: The benzopyran-4-one core is then functionalized, for example, by

introducing a linker or a reactive group (e.g., a hydroxyl or carboxyl group) at a desired

position (e.g., C3 or C7).

Synthesis of the Isoxazole Moiety: The isoxazole ring can be constructed via the reaction of

a hydroxylamine with a 1,3-dicarbonyl compound or a chalcone precursor.

Hybridization: The functionalized benzopyran-4-one and the isoxazole moiety are coupled

together, often through an ester or ether linkage, to yield the final hybrid compound.

Purification: The crude product is purified using techniques such as column chromatography

or recrystallization.

Characterization: The structure of the synthesized compound is confirmed by spectroscopic

methods like ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation
Anticancer Activity
Benzopyran-4-one-isoxazole hybrids have demonstrated significant antiproliferative activity

against various cancer cell lines.[1]

Table 1: In Vitro Anticancer Activity of Selected Benzopyran-4-one-isoxazole Hybrids (IC₅₀ in

µM)
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Compound
MDA-MB-
231 (Breast)

PC3
(Prostate)

DU-145
(Prostate)

CCRF-CEM
(Leukemia)

HEK-293
(Normal)

5a 5.2 - 22.2 - - - 102.4 - 293.2

5b 14.77 - 51.15 - - - 102.4

5c - - - Potent -

5d 5.2 - 16.1 - - - 191.5

Doxorubicin - - - - -

Data extracted from Gupta et al., 2023.

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in 96-well plates at a density of 5,000-

10,000 cells/well and incubate for 24 hours.

Compound Treatment: Treat the cells with various concentrations of the hybrid compounds

and a positive control (e.g., Doxorubicin) for 24 to 72 hours.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours.

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the

formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-

response curves.

Mechanism of Action: Anticancer Effects
The anticancer activity of these hybrids can be attributed to multiple mechanisms, including the

induction of apoptosis and inhibition of tubulin polymerization.
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Proposed Anticancer Signaling Pathway
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Caption: Proposed mechanism of anticancer action for benzopyran-4-one-isoxazole hybrids.

One of the studied compounds, 5a, was found to induce apoptosis in MDA-MB-231 cells by

50.8% at a concentration of 5 µM. Some benzopyran derivatives are also known to act as

potent tubulin polymerization inhibitors, leading to mitotic arrest and subsequent apoptosis.

Antimicrobial Activity
Benzopyran derivatives have shown promising activity against various bacterial strains. The

evaluation of the hybrid compounds for antimicrobial properties is a logical extension of their

biological profiling.
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Table 2: Minimum Inhibitory Concentration (MIC) of Amphiphilic Benzopyran Derivatives (in

µg/mL)

Compound Staphylococcus aureus

4h 1 - 4

17e 1 - 4

Vancomycin Comparable to 4h

Data extracted from a study on amphiphilic benzopyran derivatives.

Bacterial Culture: Prepare an overnight culture of the test bacteria (e.g., Staphylococcus

aureus, Escherichia coli).

Compound Dilution: Prepare serial dilutions of the hybrid compounds in a 96-well microplate

containing broth medium.

Inoculation: Inoculate each well with the bacterial suspension to a final concentration of

approximately 5 x 10⁵ CFU/mL.

Incubation: Incubate the plates at 37°C for 18-24 hours.

MIC Determination: The MIC is the lowest concentration of the compound that completely

inhibits visible bacterial growth.

Antioxidant Activity
The antioxidant potential of isoxazole derivatives is well-documented and can be assessed

using various in vitro assays.

Table 3: Antioxidant Activity of Isoxazole Derivatives (IC₅₀ in µg/mL)
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Compound
ID/Series

Assay IC₅₀ (µg/mL)
Standard (IC₅₀,
µg/mL)

Isoxazole-

carboxamide (2a)
DPPH 7.8 ± 1.21 Trolox (2.75)

Fluorophenyl-

isoxazole-

carboxamide (2a)

DPPH 0.45 ± 0.21 Trolox (3.10)

Isoxazole derivative

(C3)
DPPH 10.96 µM -

Data extracted from various studies on isoxazole derivatives.

DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in

methanol.

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various

concentrations of the test compounds.

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

Absorbance Measurement: Measure the absorbance at 517 nm.

Calculation: The percentage of radical scavenging activity is calculated using the formula: %

Inhibition = [(A_control - A_sample) / A_control] * 100 The IC₅₀ value is determined from the

plot of percent inhibition against compound concentration.

Conclusion
The hybridization of benzopyran-4-one and isoxazole scaffolds presents a promising strategy

for the development of novel therapeutic agents with potent and selective anticancer activity.

Further investigations into their antimicrobial and antioxidant properties, as well as detailed

mechanistic studies, are warranted to fully elucidate their therapeutic potential. The protocols

and data presented herein provide a solid foundation for researchers to build upon in the

exciting field of heterocyclic drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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